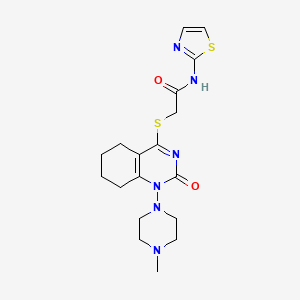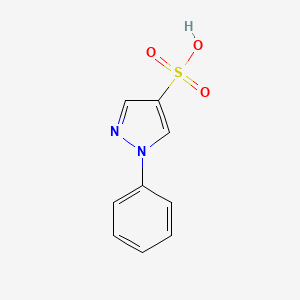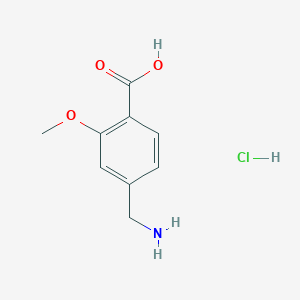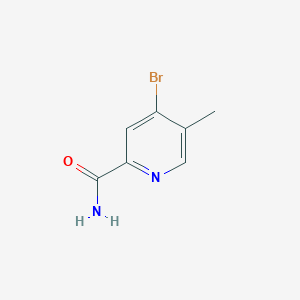![molecular formula C15H13N5O3 B2465319 2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034324-67-7](/img/structure/B2465319.png)
2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a compound with intriguing structural features, making it a subject of study in various scientific fields. This compound is characterized by a fusion of pyridine and triazine rings, offering a complex framework for diverse chemical interactions and reactions. Its structural complexity and the presence of multiple functional groups render it a potential candidate for various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the formation of the dihydropyridine ring via a Hantzsch pyridine synthesis, followed by the attachment of the triazine moiety through nucleophilic substitution reactions. Precise reaction conditions, such as temperature, solvent, and catalysts, are crucial for ensuring the correct formation of the desired product.
Industrial Production Methods
On an industrial scale, the production methods for this compound would need optimization for yield and purity. This might involve the use of continuous flow reactors, enabling precise control over reaction parameters, and the implementation of purification steps like recrystallization or chromatography to ensure the removal of by-products and impurities.
化学反应分析
Types of Reactions
Oxidation and Reduction: The presence of carbonyl groups makes the compound susceptible to oxidation and reduction reactions, which can alter its reactivity and function.
Substitution Reactions:
Hydrolysis: The amide bond in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines, alcohols, or thiols used in substitution reactions.
Acids and Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
The major products of these reactions include oxidized or reduced derivatives of the original compound, substituted triazine derivatives, and hydrolyzed fragments.
科学研究应用
This compound finds applications in various scientific research fields due to its unique structure and reactivity:
Chemistry: Used as a precursor for synthesizing more complex molecules and as a probe to study reaction mechanisms.
Biology: Potential use in developing biologically active molecules or as a tool in studying biological pathways involving pyridine and triazine rings.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, including polymers and dyes, due to its robust chemical structure.
作用机制
The mechanism by which 2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, where the compound either inhibits or activates specific biological pathways. The exact mechanism of action would depend on the specific application, whether in a biological or chemical context.
相似化合物的比较
When compared to similar compounds such as other dihydropyridine derivatives or triazine-based molecules, 2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide stands out due to its combined structural features. This dual nature provides a unique profile of reactivity and potential applications. Similar compounds might include:
Nifedipine: A dihydropyridine derivative used as a calcium channel blocker.
Aminotriazines: Used in agriculture and pharmaceuticals for their diverse biological activities.
属性
IUPAC Name |
2-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-13-11(5-3-7-16-13)14(22)17-8-9-20-15(23)10-4-1-2-6-12(10)18-19-20/h1-7H,8-9H2,(H,16,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKNDSFCTWJYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2465237.png)

![N-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2465243.png)
![2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2465244.png)


![N-[(2-chlorophenyl)methyl]-2-(4,6-dioxo-5-propyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl)acetamide](/img/structure/B2465248.png)

![7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2465250.png)


![2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate](/img/structure/B2465256.png)
![8-(4-ethoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2465257.png)

